molecular formula C9H8BrN3 B6244707 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole CAS No. 56617-01-7

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole

Cat. No.: B6244707
CAS No.: 56617-01-7
M. Wt: 238.1
InChI Key:
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Description

3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole is a type of triazole compound . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is used as a ligand for transition metals to create coordination complexes . It is also capable of accepting and transferring acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1H-1,2,4-triazole derivatives, such as this compound, often involves the use of carboxylic acids, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, or acid chloride . Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Triazole compounds, including this compound, are known for their ability to participate in various chemical reactions . They can act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Future Directions

Triazole compounds continue to attract the attention of chemists, biologists, technologists, and other specialists due to their versatile biological activities . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also a continuous concern in the chemistry of five-member N-heterocycle compounds, mainly tetrazole triazoles (C2H3N3), and their substituted derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole involves the reaction of 3-amino-5-methyl-1-phenyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent.", "Starting Materials": [ "3-amino-5-methyl-1-phenyl-1H-1,2,4-triazole", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 3-amino-5-methyl-1-phenyl-1H-1,2,4-triazole in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time.", "Quench the reaction by adding a suitable quenching agent.", "Isolate the product by filtration or other suitable means and purify if necessary." ] }

CAS No.

56617-01-7

Molecular Formula

C9H8BrN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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